(E)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
(E)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that features both furan and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common approach is the reaction of furan-3-carbaldehyde with thiomorpholine in the presence of a base to form the intermediate compound. This intermediate is then reacted with 3-(thiophen-2-yl)acryloyl chloride under controlled conditions to yield the final product. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the furan ring can produce tetrahydrofuran derivatives.
Scientific Research Applications
(E)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)acrylamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of (E)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The furan and thiophene rings can participate in π-π stacking interactions, while the thiomorpholine moiety can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(2-(furan-3-yl)-2-piperidinoethyl)-3-(thiophen-2-yl)acrylamide
- (E)-N-(2-(furan-3-yl)-2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide
Uniqueness
(E)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)acrylamide is unique due to the presence of both furan and thiophene rings, which provide distinct electronic properties. The thiomorpholine moiety also offers unique steric and electronic characteristics compared to similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
(E)-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S2/c20-17(4-3-15-2-1-9-23-15)18-12-16(14-5-8-21-13-14)19-6-10-22-11-7-19/h1-5,8-9,13,16H,6-7,10-12H2,(H,18,20)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNYOROUWPGBFE-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C=CC2=CC=CS2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1C(CNC(=O)/C=C/C2=CC=CS2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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